![molecular formula C11H13ClN2O3S B2963529 N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide CAS No. 2097883-01-5](/img/structure/B2963529.png)
N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide is a chemical compound with potential applications in various scientific fields. This compound features a chlorobenzene sulfonamide group attached to an ethyl chain, which is further linked to a prop-2-enamide moiety. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with ethylamine to form the sulfonamide intermediate. This intermediate is then reacted with acrylamide under suitable conditions to yield the final product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and large-scale batch processes are commonly employed to meet commercial demands.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming oxidized derivatives.
Reduction: Reduction reactions may lead to the formation of reduced analogs.
Substitution: Substitution reactions at the sulfonamide or amide groups can produce various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation products: Various oxidized derivatives.
Reduction products: Reduced analogs of the compound.
Substitution products: Derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide exerts its effects involves interactions with specific molecular targets. The sulfonamide group may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context in which the compound is used.
Comparación Con Compuestos Similares
N-[2-(2-chlorobenzenesulfonamido)ethyl]prop-2-enamide
N-[2-(4-chlorobenzenesulfonamido)ethyl]prop-2-enamide
N-[2-(3-chlorobenzenesulfonamido)propyl]prop-2-enamide
Uniqueness: N-[2-(3-chlorobenzenesulfonamido)ethyl]prop-2-enamide stands out due to its specific substitution pattern on the benzene ring, which can influence its reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across various fields
Propiedades
IUPAC Name |
N-[2-[(3-chlorophenyl)sulfonylamino]ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3S/c1-2-11(15)13-6-7-14-18(16,17)10-5-3-4-9(12)8-10/h2-5,8,14H,1,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRWVDQFRQCQBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCNS(=O)(=O)C1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B2963447.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2963449.png)
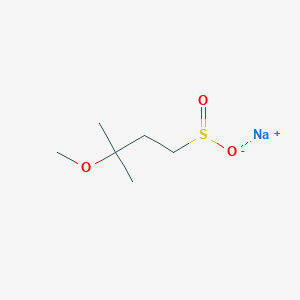
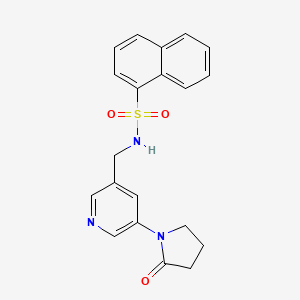
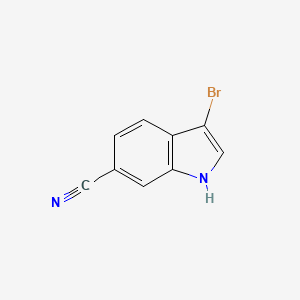
![2-(3-Bromophenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B2963456.png)
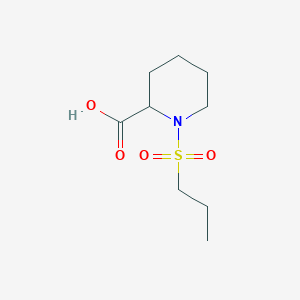
![7-Chloro-1-(3-methoxyphenyl)-6-methyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2963461.png)
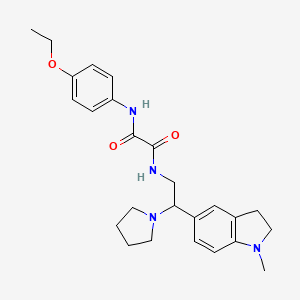
![7-(2-hydroxyethyl)-6-imino-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B2963463.png)
![1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one](/img/structure/B2963465.png)
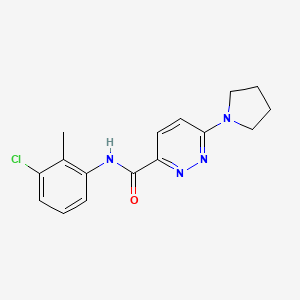
![N-(4-chlorophenyl)-4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2963467.png)
![2-{[(Benzylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2963468.png)
